Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione (CAS 185757-19-1) is a bicyclic heterocyclic compound (C₇H₈N₂O₃, MW 168.15) characterized by a fused pyrrole-pyrazine core bearing three ketone functionalities. It serves as a versatile 'privileged scaffold' in medicinal chemistry , with its molecular architecture enabling diverse derivatization and interactions with biological targets such as αV integrins and KCNQ2/3 K⁺ channels.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 185757-19-1
Cat. No. B070440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione
CAS185757-19-1
SynonymsPyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione, dihydro- (9CI)
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1CC(=O)N2C1C(=O)NC(=O)C2
InChIInChI=1S/C7H8N2O3/c10-5-3-9-4(7(12)8-5)1-2-6(9)11/h4H,1-3H2,(H,8,10,12)
InChIKeyYNVTXAKALSIBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione (CAS 185757-19-1): A Core Heterocyclic Scaffold and Its Scientific Procurement Profile


Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione (CAS 185757-19-1) is a bicyclic heterocyclic compound (C₇H₈N₂O₃, MW 168.15) characterized by a fused pyrrole-pyrazine core bearing three ketone functionalities. It serves as a versatile 'privileged scaffold' in medicinal chemistry , with its molecular architecture enabling diverse derivatization and interactions with biological targets such as αV integrins [1] and KCNQ2/3 K⁺ channels [2]. The fully characterized physicochemical profile—including zero rotatable bonds and defined hydrogen bond donor/acceptor counts—establishes this compound as a well-defined chemical entity for research procurement .

Why Generic Substitution Fails for Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione: The Critical Role of Scaffold-Specific Evidence


Simple replacement of Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione with a generic pyrrolopyrazine analog risks project failure. The pyrrolo[1,2-a]pyrazine class exhibits divergent biological activity depending on regioisomerism and saturation; for instance, pyrrolo[1,2-a]pyrazine derivatives predominantly show antibacterial and antifungal activity, whereas 5H-pyrrolo[2,3-b]pyrazine analogs demonstrate greater kinase inhibition [1]. Furthermore, the tetrahydropyrrolo[1,2-a]pyrazine scaffold has been specifically validated as a core for αV integrin inhibitors in a Bristol-Myers Squibb patent [2], while other subclasses, such as 4-acyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives, act as Aβ-aggregate dissociators [3]. The specific 1,3,6-trione substitution pattern and dihydro saturation level of CAS 185757-19-1 are thus not interchangeable without direct comparative evidence, which is currently absent from the public domain.

Quantitative Evidence Guide for Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione (CAS 185757-19-1): A Comparator-Based Analysis


Scaffold Selectivity: Differential Biological Activity Profiles Between Pyrrolo[1,2-a]pyrazine and 5H-Pyrrolo[2,3-b]pyrazine Regioisomers

A comprehensive 2021 review demonstrates that the pyrrolo[1,2-a]pyrazine regioisomer class (to which CAS 185757-19-1 belongs) exhibits a distinct biological activity profile versus the 5H-pyrrolo[2,3-b]pyrazine scaffold. The [1,2-a] series shows enrichment in antibacterial, antifungal, and antiviral activities, while the [2,3-b] series is predominantly associated with kinase inhibition [1]. This class-level differentiation provides an initial evidence-based framework for scaffold selection, though no direct head-to-head data exist for CAS 185757-19-1 itself.

Medicinal Chemistry Scaffold Hopping Kinase Inhibition Antimicrobial

Synthesis Efficiency: Stereoselective Ugi/Pictet–Spengler Route to the Dihydropyrrolo[1,2-a]pyrazine-dione Scaffold

An operationally simple, highly stereoselective synthesis of the dihydropyrrolo[1,2-a]pyrazine-dione scaffold via a Ugi/Pictet–Spengler sequence has been reported, producing a diverse library of alkaloid-type polycyclic products from readily accessible starting materials [1]. While this method targets the broader dione scaffold class rather than specifically the 1,3,6-trione of CAS 185757-19-1, it establishes a scalable synthetic precedent. A distinct synthesis specifically yielding 1,3,6(2H,4H,7H)-trione derivatives from 3-methylidenepiperazin-2-ones and oxalyl chloride has also been described [2], offering an alternative route.

Synthetic Chemistry Multicomponent Reactions Atom Economy Stereoselective Synthesis

Target Engagement Validation: Tetrahydropyrrolo[1,2-a]pyrazine Scaffold as a Confirmed αV Integrin Pharmacophore

US Patent 11,292,802 (Bristol-Myers Squibb) validates the tetrahydropyrrolo[1,2-a]pyrazine scaffold as an active pharmacophore for αV integrin inhibition, with claims encompassing compounds of formula I that inhibit αV-containing integrins for treating fibrosis, cancer, and inflammatory disorders [1]. This represents the highest-level evidence for target engagement within the scaffold class. CAS 185757-19-1 (a 4,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,3,6-trione) shares this core tetrahydropyrrolo[1,2-a]pyrazine architecture. However, the specific substitution pattern of the claimed compounds differs from the parent 1,3,6-trione, and no direct activity data for CAS 185757-19-1 are disclosed.

Integrin Inhibition Fibrosis Patent Evidence Pharmacophore Validation

Physicochemical Differentiation: Zero Rotatable Bonds as a Conformational Restriction Advantage

CAS 185757-19-1 possesses zero rotatable bonds and precisely three hydrogen bond acceptors against one hydrogen bond donor (MW 168.15, exact mass 168.05354) . This fully constrained, low molecular weight scaffold contrasts with larger, more flexible pyrrolopyrazine derivatives such as (8a'R)-6'-(1,3-benzodioxol-5-yl)-2'-methyl-tetrahydrospiro[pyrrolo[1,2-a]pyrazine]-1',2,4'(1H)-trione (MW >400, multiple rotatable bonds) . The conformational restriction of CAS 185757-19-1 may confer higher ligand efficiency indices when elaborated into active analogs, though direct ligand efficiency comparisons are not available.

Physicochemical Properties Conformational Restriction Ligand Efficiency Drug Design

Best-Fit Application Scenarios for Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione (CAS 185757-19-1) Based on Current Evidence


Scaffold-Oriented Synthesis and Diversity Library Construction

CAS 185757-19-1 is optimally deployed as a core scaffold for generating diversity-oriented libraries. The published Ugi/Pictet–Spengler synthetic methodology [1] provides a validated entry point for derivatization, enabling the rapid exploration of the pyrrolo[1,2-a]pyrazine chemical space around the 1,3,6-trione substitution pattern. This is supported by the compound's zero-rotatable-bond constraint , which anchors a rigid core for systematic structure–activity relationship (SAR) studies.

αV Integrin Inhibitor Lead Generation Programs

The tetrahydropyrrolo[1,2-a]pyrazine scaffold has been validated as an αV integrin pharmacophore by Bristol-Myers Squibb (US 11,292,802) [2]. CAS 185757-19-1, bearing this core architecture, can serve as a minimalist starting point for medicinal chemistry optimization toward fibrosis, oncology, or inflammatory indications. Procurement for integrin-targeted medicinal chemistry is supported by class-level pharmacophore evidence, though independent in vitro profiling is recommended before committing to lead optimization.

Antimicrobial and mGluR5 Research Programs Requiring [1,2-a] Scaffold Specificity

The pyrrolo[1,2-a]pyrazine regioisomer class demonstrates distinct biological activity enrichment toward antibacterial, antifungal, and mGluR5 antagonism applications, in contrast to the kinase-focused [2,3-b] scaffold [3]. CAS 185757-19-1 is therefore the appropriate procurement choice for antimicrobial or mGluR5 research programs that require scaffold-level selectivity, pending direct biological evaluation of the unsubstituted trione itself.

Quote Request

Request a Quote for Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.